molecular formula C23H19Cl2F3N4O5 B10775428 7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione

7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione

Cat. No.: B10775428
M. Wt: 559.3 g/mol
InChI Key: UNQYAAAWKOOBFQ-UHFFFAOYSA-N
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Description

AM237 is a synthetic organic compound known for its role as a selective activator of the transient receptor potential canonical 5 (TRPC5) channel. It is a xanthine derivative and an analogue of the TRPC1/4/5 channel inhibitor Pico145. AM237 is notable for its ability to activate homomeric TRPC5 channels while inhibiting other TRPC1/4/5 channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

AM237 is synthesized through a series of chemical reactions involving xanthine derivativesThe reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of AM237 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors and purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

AM237 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AM237 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving AM237 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of AM237, while substitution reactions may result in the formation of new compounds with different functional groups .

Mechanism of Action

AM237 exerts its effects by selectively activating homomeric TRPC5 channels. It binds to a specific site on the TRPC5 channel, leading to its activation. This activation results in the influx of calcium ions into the cell, which can trigger various downstream signaling pathways. AM237 also inhibits other TRPC1/4/5 channels, making it a valuable tool for studying the specific functions of TRPC5 channels .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19Cl2F3N4O5

Molecular Weight

559.3 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C23H19Cl2F3N4O5/c1-30-19-18(20(34)31(22(30)35)9-2-10-33)32(12-13-3-5-14(24)6-4-13)21(29-19)36-15-7-8-16(25)17(11-15)37-23(26,27)28/h3-8,11,33H,2,9-10,12H2,1H3

InChI Key

UNQYAAAWKOOBFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=C(C=C3)Cl)OC(F)(F)F)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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